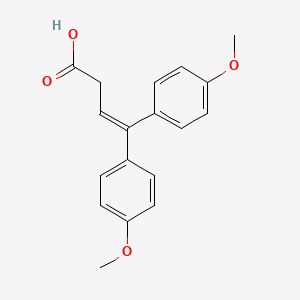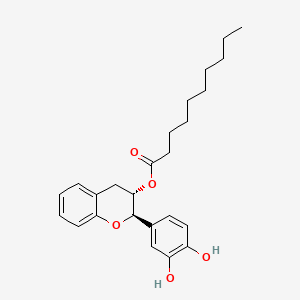![molecular formula C2F7NS B14327483 Difluoro[(pentafluoroethyl)sulfanyl]amine CAS No. 111615-97-5](/img/structure/B14327483.png)
Difluoro[(pentafluoroethyl)sulfanyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro[(pentafluoroethyl)sulfanyl]amine is a fluorinated organic compound characterized by the presence of both difluoro and pentafluoroethyl groups attached to a sulfanyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of pentafluoroethyl copper (CuC2F5), which can be synthesized from a cuprate reagent and ethyl pentafluoropropionate . This reagent is then used in reactions with appropriate amine precursors to form the desired compound.
Industrial Production Methods
Industrial production of difluoro[(pentafluoroethyl)sulfanyl]amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
Difluoro[(pentafluoroethyl)sulfanyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, amine derivatives, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Difluoro[(pentafluoroethyl)sulfanyl]amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which difluoro[(pentafluoroethyl)sulfanyl]amine exerts its effects involves the interaction of its fluorinated groups with molecular targets. The strong electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or surface modification in materials science .
Comparison with Similar Compounds
Similar Compounds
Difluoroalkanes: Compounds like 1,1-difluoroethane and 1,1-difluoropropane share similar fluorinated structures but differ in their specific functional groups and applications.
Fluorosulfonyl Compounds: Sulfonyl fluorides, such as trifluoromethanesulfonyl fluoride, exhibit similar reactivity patterns but have different structural features and uses.
Uniqueness
Difluoro[(pentafluoroethyl)sulfanyl]amine is unique due to the combination of difluoro and pentafluoroethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in applications requiring high chemical stability, resistance to metabolic degradation, and specific reactivity patterns.
Properties
CAS No. |
111615-97-5 |
|---|---|
Molecular Formula |
C2F7NS |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
1-(difluoroamino)sulfanyl-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F7NS/c3-1(4,5)2(6,7)11-10(8)9 |
InChI Key |
WKDSWZRXTDCGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)SN(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
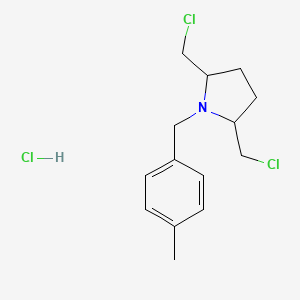
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
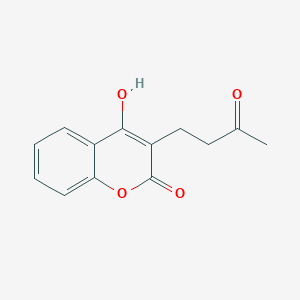

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
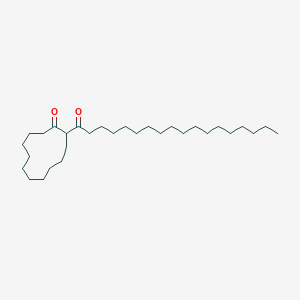
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
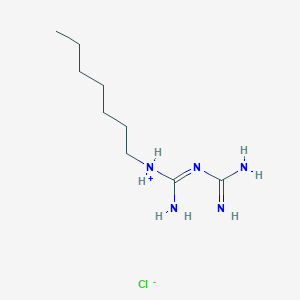

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
